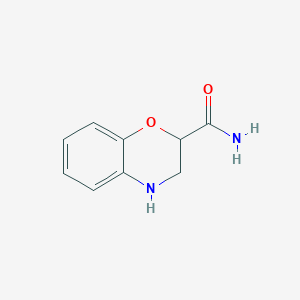

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-9(12)8-5-11-6-3-1-2-4-7(6)13-8/h1-4,8,11H,5H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMCIPVAQHTOPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50929156 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13582-93-9 | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13582-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,4-Benzoxazine-2-carboxamide, 3,4-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013582939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1,4-benzoxazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50929156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and pharmaceuticals. Its inherent chirality necessitates the development of efficient and highly selective synthetic methodologies to access enantiopure derivatives for pharmacological evaluation and development. This technical guide provides a comprehensive overview of modern stereoselective strategies for the synthesis of these valuable compounds, with a focus on catalytic asymmetric methods. Detailed experimental protocols for key transformations are provided, along with tabulated quantitative data for comparative analysis and visual representations of reaction pathways and workflows.

Core Synthetic Strategies and Methodologies

The stereoselective construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system has been approached through various innovative catalytic methods. These strategies primarily focus on the asymmetric formation of C-N and C-O bonds, or the stereoselective reduction of prochiral precursors. Key successful approaches include metal-catalyzed cyclizations, organocatalytic transformations, and biocatalytic reductions.

Catalytic Asymmetric Cyclization Strategies

Transition metal catalysis offers a powerful toolkit for the enantioselective synthesis of 3,4-dihydro-2H-1,4-benzoxazines. Palladium and copper-based systems, in conjunction with chiral ligands, have proven particularly effective.

A notable strategy involves a palladium-catalyzed tandem allylic substitution using chiral bisphosphorus ligands such as WingPhos.[1] This method provides access to a range of chiral vinyl-substituted heterocycles, including the target benzoxazines, with excellent enantioselectivities and yields.[1] Another efficient approach utilizes a combination of palladium and organocatalysis in a relay system to produce chiral 3,4-dihydro-2H-benzo[b][1][2]oxazines in good yields and high enantioselectivity.[1]

Copper(I)-catalyzed intramolecular C-N cyclization is another cornerstone of stereoselective synthesis in this area. This method is often employed as the final ring-closing step in a sequence initiated by a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols. This two-step process is highly efficient, affording the desired products with exceptional enantio- and diastereospecificity (ee > 99%, de > 99%).[1]

Organocatalytic Approaches

Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the enantioselective desymmetrization of prochiral oxetanes, providing a metal-free route to chiral 2H-1,4-benzoxazines.[1] This method is characterized by its mild reaction conditions and broad substrate scope, delivering high yields and enantioselectivities for a variety of derivatives.[1]

Biocatalytic and Chemoenzymatic Methods

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. The use of imine reductases for the biocatalytic reduction of 2H-1,4-benzoxazines has been successfully demonstrated, achieving up to 99% enantiomeric excess under mild aqueous conditions.[3]

Chemoenzymatic strategies combine the best of both chemical and biological catalysis. One such approach utilizes ethylenediamine-N,N'-disuccinic acid (EDDS) lyase to catalyze the asymmetric addition of substituted 2-aminophenols to fumarate.[4] The resulting chiral N-(2-hydroxyphenyl)-L-aspartic acid derivatives can then be chemically cyclized to afford enantioenriched dihydrobenzoxazinones with excellent optical purity (up to >99% ee).[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the key stereoselective synthetic methodologies discussed, allowing for a clear comparison of their efficiency and selectivity.

| Methodology | Catalyst/Enzyme | Key Substrates | Yield (%) | ee (%) | de (%) | Reference |

| Lewis Acid-Catalyzed Aziridine Ring Opening & Cu(I)-Catalyzed Cyclization | Lewis Acid, Cu(I) | Activated Aziridines, 2-Halophenols | Excellent | >99 | >99 | [1] |

| Palladium-Catalyzed Tandem Allylic Substitution | Pd Catalyst, WingPhos Ligand | Vinyl Methylene Cyclic Carbonates, Bisnucleophiles | Excellent | Excellent | - | [1] |

| Palladium-Organo Relay Catalysis | Pd Catalyst, Organocatalyst | Not specified | Good | Good | - | [1] |

| Chiral Phosphoric Acid-Catalyzed Desymmetrization | Chiral Phosphoric Acid (CPA) | Prochiral Oxetanes | Very Good | High | - | [1] |

| Biocatalytic Reduction | Imine Reductase | 2H-1,4-Benzoxazines | - | up to 99 | - | [3] |

| Chemoenzymatic Synthesis via EDDS Lyase | EDDS Lyase | Substituted 2-Aminophenols, Fumarate | Good (overall) | up to >99 | - | [4] |

| Asymmetric Hydrogenation | Bisphosphine-Rhodium Complex | Dehydromorpholines (related structures) | Quantitative | up to 99 | - | [5] |

| Ring Opening of Glycidols and Intramolecular Cyclization | - (Stoichiometric) | Glycidols, N-(2-fluorophenyl)toluene-p-sulfonamide | - | Non-racemic | - |

Experimental Protocols

Detailed experimental procedures for the key synthetic transformations are provided below.

Protocol 1: Lewis Acid-Catalyzed SN2-Type Ring Opening of an Activated Aziridine followed by Cu(I)-Catalyzed Intramolecular C-N Cyclization[1]

Step A: Lewis Acid-Catalyzed Ring Opening

To a solution of the activated aziridine (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere is added the Lewis acid (e.g., BF3·OEt2, 1.2 mmol). The mixture is stirred for 15 minutes, after which a solution of the 2-halophenol (1.1 mmol) in dichloromethane (2 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred until complete consumption of the starting material as monitored by TLC. The reaction is then quenched with saturated aqueous NaHCO3 solution, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step B: Cu(I)-Catalyzed Intramolecular C-N Cyclization

To a solution of the product from Step A (1.0 mmol) in anhydrous toluene (10 mL) are added CuI (0.1 mmol), a suitable ligand (e.g., L-proline, 0.2 mmol), and K2CO3 (2.0 mmol). The reaction mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-1,4-benzoxazine derivative.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Enantioselective Desymmetrization of a Prochiral Oxetane[1]

To a solution of the prochiral oxetane (0.5 mmol) and the 2-aminophenol derivative (0.6 mmol) in a suitable solvent (e.g., toluene, 2 mL) at the specified temperature is added the chiral phosphoric acid catalyst (5-10 mol%). The reaction mixture is stirred for the time indicated in the literature, monitoring the progress by TLC or HPLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched 2H-1,4-benzoxazine.

Protocol 3: Biocatalytic Reduction of a 2H-1,4-Benzoxazine using an Imine Reductase[3]

In a typical bioreduction, a buffered aqueous solution (e.g., phosphate buffer, pH 7.0) containing the 2H-1,4-benzoxazine substrate (e.g., 10 mM), the imine reductase enzyme, a cofactor (e.g., NADPH), and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking. The reaction progress is monitored by HPLC analysis of aliquots taken at regular intervals. Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous Na2SO4 and concentrated in vacuo. The product is purified by column chromatography if necessary.

Visualizations

The following diagrams illustrate key reaction pathways and experimental workflows.

References

- 1. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide from 2-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry, starting from the readily available precursor, 2-aminophenol. This document outlines the detailed reaction pathway, experimental protocols, and quantitative data to facilitate its synthesis and further exploration by researchers in drug discovery and development.

Synthetic Strategy Overview

The synthesis of this compound from 2-aminophenol is most effectively achieved through a two-step reaction sequence. The first step involves the formation of the benzoxazine ring system via a condensation reaction between 2-aminophenol and ethyl 2,3-dibromopropionate to yield the intermediate, ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. The subsequent step is the amidation of this ethyl ester to afford the target carboxamide.

Caption: Overall synthetic workflow from 2-aminophenol to the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

This procedure details the cyclization reaction to form the benzoxazine ester intermediate. The reaction of 2-aminophenol with ethyl 2,3-dibromopropanoate in the presence of a base such as potassium carbonate is a common method for this transformation. While this reaction can produce the desired product in high yield, it may also form a minor isomeric byproduct, necessitating purification by chromatography.[1]

Materials:

-

2-Aminophenol

-

Ethyl 2,3-dibromopropionate

-

Anhydrous Potassium Carbonate

-

Dry Acetone

-

Dilute Sodium Hydroxide solution

-

Ether or Methylene Chloride (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

To a refluxing mixture of anhydrous potassium carbonate in dry acetone, a solution of 2-aminophenol in dry acetone is added.

-

Ethyl 2,3-dibromopropionate is then added dropwise to the refluxing mixture.

-

The reaction mixture is refluxed for approximately 17 hours.[2]

-

After cooling, the inorganic salts are removed by filtration.

-

The solvent is evaporated from the filtrate under reduced pressure.

-

The resulting residue is washed with a dilute sodium hydroxide solution and then extracted with a suitable organic solvent such as ether or methylene chloride.[2]

-

The combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved via silica gel column chromatography to isolate the pure ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate.

Step 2: Synthesis of this compound

This section describes the conversion of the ethyl ester intermediate to the final carboxamide product through amidation with ammonium hydroxide.

Materials:

-

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

-

Ammonium Hydroxide

-

Ethanol

Procedure:

-

Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is dissolved in ethanol in a sealed reaction vessel.

-

Ammonium hydroxide is added to the solution.

-

The reaction mixture is heated to 80°C and stirred for 18 hours in an inert atmosphere.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent and excess ammonia are removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis.

Table 1: Synthesis of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

| Parameter | Value | Reference |

| Reactants | 2-Aminophenol, Ethyl 2,3-dibromopropanoate, K₂CO₃ | [1][2] |

| Solvent | Dry Acetone | [2] |

| Reaction Time | 17 hours | [2] |

| Temperature | Reflux | [2] |

| Yield | High (specific value not reported for unsubstituted) | [1] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, NH₄OH | |

| Solvent | Ethanol | |

| Reaction Time | 18 hours | |

| Temperature | 80 °C | |

| Yield | 75% |

Visualized Reaction Pathway

The chemical transformations are illustrated in the following diagram.

Caption: Detailed chemical reaction pathway for the two-step synthesis.

This guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to optimize the reaction conditions for their specific laboratory settings.

References

The Evolving Landscape of 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide Analogs: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide analogs, focusing on their anticancer, antimicrobial, and serotonin-3 (5-HT3) receptor antagonist properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Several studies have highlighted the potential of this compound analogs as potent anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 3,4-dihydro-2H-1,4-benzoxazine analogs against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 14f | PC-3 | Prostate Cancer | 7.84 | [1] |

| NHDF | Normal Human Dermal Fibroblasts | >50 | [1] | |

| MDA-MB-231 | Breast Cancer | 10.2 | [1] | |

| MIA PaCa-2 | Pancreatic Cancer | 12.5 | [1] | |

| U-87 MG | Glioblastoma | 16.2 | [1] | |

| Compound 9 | MCF-7 | Breast Cancer | 4.06 | |

| Compound 12 | MCF-7 | Breast Cancer | 3.39 | |

| Compound 10 | HCT-116 | Colon Cancer | 4.80 | |

| Compound 12 | HCT-116 | Colon Cancer | 5.20 | |

| Benzoxazine-purine hybrid 9 | MCF-7 | Breast Cancer | 4.06 | |

| Benzoxazine-purine hybrid 12 | MCF-7 | Breast Cancer | 3.39 | |

| Benzoxazine-purine hybrid 10 | HCT-116 | Colon Cancer | 4.80 | |

| Benzoxazine-purine hybrid 12 | HCT-116 | Colon Cancer | 5.20 |

Signaling Pathway: c-Myc Inhibition

A key mechanism underlying the anticancer activity of some benzoxazinone derivatives is the downregulation of the c-Myc oncogene.[2] c-Myc is a transcription factor that plays a critical role in cell proliferation, growth, and apoptosis.[2][3][4][5] Its overexpression is a hallmark of many cancers. Certain benzoxazinone compounds have been shown to induce the formation of G-quadruplex structures in the c-Myc promoter region, thereby inhibiting its transcription.[2]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound analogs

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzoxazine analogs in culture medium. Replace the existing medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[4][6][7]

Quantitative Data Summary: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a compound that prevents visible growth of a microorganism, for selected benzoxazine analogs.

| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| Compound 1e | Staphylococcus aureus | Positive | 31.25 | [7] |

| Compound 2c | Escherichia coli | Negative | 62.5 | [7] |

| Compound 2h | Candida albicans | N/A (Fungus) | 31.25 | [7] |

| Various derivatives | Gram-positive bacteria | Positive | 12.5 - 50 | [4] |

| Various derivatives | Gram-negative bacteria | Negative | 12.5 - 50 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

This compound analogs

-

96-well microtiter plates

-

Inoculum standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the benzoxazine analogs in the broth medium directly in the 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Serotonin-3 (5-HT3) Receptor Antagonism

A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives have been synthesized and evaluated as potent and long-acting serotonin-3 (5-HT3) receptor antagonists.[3] These compounds have potential applications in the management of chemotherapy-induced nausea and vomiting.

Quantitative Data Summary: 5-HT3 Receptor Binding Affinity

The binding affinity of these analogs to the 5-HT3 receptor is typically determined through radioligand binding assays and expressed as the inhibitory constant (Ki).

| Compound | Ki (nM) | Reference |

| endo-6-chloro-3,4-dihydro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide | 0.019 | [3] |

Signaling Pathway: 5-HT3 Receptor

The 5-HT3 receptor is a ligand-gated ion channel. When activated by serotonin, it allows the influx of cations, leading to neuronal depolarization. Antagonists block this channel, preventing depolarization.

Experimental Protocol: 5-HT3 Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the 5-HT3 receptor.

Materials:

-

Cell membranes expressing 5-HT3 receptors

-

Radiolabeled 5-HT3 antagonist (e.g., [3H]granisetron)

-

3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide analogs

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the Ki value.

Conclusion

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutics. The diverse biological activities, including potent anticancer, broad-spectrum antimicrobial, and specific 5-HT3 receptor antagonist effects, underscore the significant potential of this chemical class. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon, fostering further exploration and optimization of these promising compounds for clinical applications. The continued investigation into the structure-activity relationships and mechanisms of action of these analogs will be crucial in realizing their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The MYC oncogene as a cancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. integra-biosciences.com [integra-biosciences.com]

- 7. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of 3,4-Dihydro-2H-1,4-Benzoxazines: A Technical Guide to Structure-Activity Relationships

For Immediate Release

Shanghai, China – December 24, 2025 – In the dynamic field of medicinal chemistry, the 3,4-dihydro-2H-1,4-benzoxazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document aims to accelerate the discovery of novel therapeutics based on this versatile heterocyclic system.

The 3,4-dihydro-2H-1,4-benzoxazine core is a key pharmacophore found in a variety of biologically active molecules. Its structural rigidity, combined with the potential for diverse substitutions, allows for the fine-tuning of its pharmacological profile, leading to potent and selective agents targeting a range of biological entities. This guide will explore the SAR of these derivatives in three key therapeutic areas: oncology, infectious diseases, and central nervous system (CNS) disorders.

Anticancer Activity: Targeting Cellular Proliferation

Recent studies have highlighted the potential of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives as potent anticancer agents. The antiproliferative activity of these compounds has been evaluated against a panel of human cancer cell lines, revealing key structural features that govern their efficacy.

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of representative 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives against various cancer cell lines.

| Compound | R¹ | R² | R³ | R⁴ | PC-3 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MIA PaCa-2 IC₅₀ (µM) | U-87 MG IC₅₀ (µM) |

| 5a | H | H | H | H | > 25 | > 25 | > 25 | > 25 |

| 11a | OMe | H | H | H | 15.6 | 18.2 | 17.5 | 20.1 |

| 14f | OH | OH | p-NH₂ | H | 9.71 | 12.9 | 9.58 | 16.2 |

Data synthesized from published studies.[1]

The data clearly indicates that substitution on the benzoxazine core and the N-aryl ring plays a crucial role in determining the anticancer potency.

Experimental Protocols: Anticancer Drug Discovery Workflow

The discovery and evaluation of these anticancer agents typically follow a structured workflow, from chemical synthesis to biological characterization.

The synthesis of the target compounds is typically achieved through a multi-step process. A key step involves the N-arylation of the 3,4-dihydro-2H-1,4-benzoxazine intermediate with a substituted aryl halide.[1] This is commonly accomplished using a palladium-catalyzed Buchwald-Hartwig amination reaction.[1]

Buchwald-Hartwig Amination Protocol: A mixture of the 1,4-benzoxazine intermediate, the substituted bromobenzene, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., Cs₂CO₃) in a suitable solvent system (e.g., tert-butanol and toluene) is heated under an inert atmosphere.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, diluted, and extracted. The crude product is then purified using column chromatography to yield the desired 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivative.

The cytotoxic effects of the synthesized compounds are evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following incubation, a solution of MTT is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Measurement: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Structure-Activity Relationship of Anticancer Derivatives

The analysis of the quantitative data reveals several key SAR trends for the anticancer activity of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine derivatives.

Antimicrobial Activity: Combating Microbial Resistance

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. The structural modifications on the benzoxazine core influence the potency and spectrum of their antimicrobial effects.

Quantitative SAR Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 3,4-dihydro-2H-1,4-benzoxazine derivatives against various microbial strains.

| Compound | R¹ | R² | R³ | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative A | H | Cl | H | 62.5 | 125 | >250 |

| Derivative B | NO₂ | H | H | 31.25 | 62.5 | 125 |

| Derivative C | H | H | SO₂NH-R | 31.25 | 31.25 | 62.5 |

Data synthesized from multiple sources indicating general trends.[2]

These findings suggest that specific substitutions can confer potent and broad-spectrum antimicrobial activity.

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial efficacy of these compounds is primarily determined by measuring their Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Central Nervous System Activity: Modulating Neuronal Signaling

Certain 3,4-dihydro-2H-1,4-benzoxazine derivatives have been investigated for their activity on CNS targets, particularly as antagonists of the serotonin-3 (5-HT₃) receptor. This receptor is implicated in the regulation of nausea and vomiting, making its antagonists valuable antiemetic agents.

Quantitative SAR Data: 5-HT₃ Receptor Binding Affinity

The binding affinity of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives to the 5-HT₃ receptor is presented below.

| Compound | R (at position 2) | Basic Moiety | 5-HT₃ Receptor Kᵢ (nM) |

| Derivative X | H | 1-azabicyclo[2.2.2]oct-3-yl | 0.54 |

| Derivative Y | CH₃, CH₃ | 1-azabicyclo[2.2.2]oct-3-yl | 0.08 |

| Derivative Z | CH₃, CH₃ | 9-methyl-9-azabicyclo[3.3.1]non-3-yl | 0.019 |

Data from a study on 5-HT₃ receptor antagonists.

The data highlights the significant impact of substitutions on the benzoxazine ring and the nature of the basic side chain on receptor affinity.

Experimental Protocols: CNS Receptor Activity Evaluation

The evaluation of CNS-active compounds involves both in vitro binding assays and in vivo functional assays.

-

Membrane Preparation: Membranes expressing the target receptor (e.g., 5-HT₃) are prepared from appropriate cell lines or animal tissues.

-

Binding Reaction: The membranes are incubated with a radiolabeled ligand that specifically binds to the receptor, in the presence of varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration.

-

Quantification of Radioactivity: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is used to determine the IC₅₀ of the test compound, from which the binding affinity (Kᵢ) can be calculated.

The von Bezold-Jarisch reflex, a cardioinhibitory reflex mediated in part by 5-HT₃ receptors, can be used to assess the in vivo antagonist activity of test compounds.

-

Animal Preparation: Anesthetized rats are prepared for the measurement of heart rate and blood pressure.

-

Induction of Reflex: The reflex is induced by the intravenous administration of a 5-HT₃ receptor agonist (e.g., serotonin or a selective agonist), which causes a transient bradycardia and hypotension.

-

Compound Administration: The test compound is administered prior to the agonist to evaluate its ability to antagonize the reflex.

-

Data Analysis: The degree of inhibition of the agonist-induced bradycardia and hypotension is measured to determine the in vivo potency and duration of action of the antagonist.

Structure-Activity Relationship of CNS-Active Derivatives

The SAR for 5-HT₃ receptor antagonism reveals critical determinants for high-affinity binding.

Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of targeted chemical modifications in optimizing the biological activity of these derivatives for anticancer, antimicrobial, and CNS applications. The detailed experimental protocols provide a practical framework for researchers engaged in the synthesis and evaluation of new chemical entities based on this promising core structure. Continued exploration of the chemical space around the 3,4-dihydro-2H-1,4-benzoxazine nucleus is poised to yield the next generation of innovative medicines.

References

Spectroscopic Analysis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected spectroscopic data based on the analysis of analogous compounds and provides detailed experimental protocols for its characterization using various analytical techniques.

Compound Profile

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol [1][2] |

| CAS Number | 13582-93-9[1][2][3] |

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are extrapolated from data reported for structurally similar benzoxazine derivatives and serve as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 6.5 | m | 4H | Aromatic protons |

| ~6.3 | s | 1H | NH (Amine) |

| ~4.5 | m | 1H | CH (chiral center) |

| ~4.2 | m | 1H | O-CH₂ |

| ~3.9 | m | 1H | N-CH₂ |

| ~7.8 and ~7.2 | br s | 2H | CONH₂ (Amide protons) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (Amide) |

| ~143 | Aromatic C-O |

| ~135 | Aromatic C-N |

| ~128 - 115 | Aromatic CH |

| ~70 | O-CH₂ |

| ~53 | CH (chiral center) |

Note: Chemical shifts are approximate and can be influenced by solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, broad | N-H stretching (amine and amide) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (amide I) |

| ~1600 | Medium | N-H bending (amine/amide II) |

| 1500 - 1400 | Medium to Strong | C=C stretching (aromatic) |

| ~1230 | Strong | C-O-C asymmetric stretching |

| ~1100 | Strong | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 179.0815 |

| [M+Na]⁺ | 201.0634 |

Note: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Data

| Solvent | λmax (nm) |

| Ethanol | ~280 - 290 |

| Methanol | ~280 - 290 |

Note: The absorption maximum can be influenced by solvent polarity and pH.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and determine its accurate mass. This allows for the confirmation of the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.

-

-

Data Processing: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Visualizations

Experimental Workflow

Caption: General workflow for the synthesis and spectroscopic analysis.

Logical Relationship of Spectroscopic Techniques

Caption: Relationship between techniques and derived information.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous structures and should be confirmed by experimental analysis. The experimental protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

References

In-Depth Technical Guide: ¹H and ¹³C NMR Data for 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. This document is intended to be a comprehensive resource, offering tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations to aid in the understanding of the molecular structure and experimental workflows.

Core Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is compiled from the synthesis and characterization reported in the scientific literature.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.35 | br s | - | 1H | -NH₂ |

| 7.00 | br s | - | 1H | -NH₂ |

| 6.87 – 6.78 | m | - | 2H | Ar-H |

| 6.75 – 6.67 | m | - | 2H | Ar-H |

| 6.31 | s | - | 1H | N-H |

| 4.40 | t | 3.3 | 1H | O-CH |

| 3.53 | ddd | 13.7, 3.8, 2.0 | 1H | N-CH₂ |

| 3.23 | dt | 13.7, 2.9 | 1H | N-CH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 171.7 | C=O |

| 143.8 | Ar-C |

| 133.0 | Ar-C |

| 121.5 | Ar-CH |

| 118.3 | Ar-CH |

| 116.2 | Ar-CH |

| 115.8 | Ar-CH |

| 75.1 | O-CH |

| 41.5 | N-CH₂ |

Solvent: DMSO-d₆

Experimental Protocols

The following sections detail the methodologies for the synthesis of the target compound and the acquisition of the NMR data.

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding ethyl ester. A solution of ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in ethanol is treated with ammonium hydroxide. The reaction mixture is then heated, for example at 80°C for 18 hours, under an inert atmosphere to yield the desired carboxamide.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

A small quantity of the solid this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The use of a deuterated solvent is crucial as it is largely "invisible" in ¹H NMR spectra and provides a lock signal for the spectrometer.[1] The sample is typically dissolved in a small vial before being transferred to a clean, unscratched 5 mm NMR tube.[1] To ensure a homogeneous magnetic field, any solid particles should be removed by filtering the solution into the NMR tube, for instance, through a small plug of glass wool in a Pasteur pipette.

Instrumentation and Data Acquisition:

The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a 400 MHz instrument for ¹H NMR and a 100 or 125 MHz instrument for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS), or referenced to the residual solvent peak. For ¹³C NMR, the spectrum is typically proton-decoupled to simplify the spectrum to single lines for each unique carbon atom.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental and logical workflows.

Caption: Workflow for NMR Sample Preparation and Data Analysis.

Caption: Relationship between NMR Data and Structural Features.

References

Crystal Structure Analysis of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 3,4-dihydro-2H-1,4-benzoxazine derivatives, a class of heterocyclic compounds with significant therapeutic potential. This document outlines detailed experimental protocols for their synthesis and crystallographic analysis, presents key structural data, and explores the mechanistic pathways underlying their biological activities.

Introduction

3,4-Dihydro-2H-1,4-benzoxazine and its derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide serves as a resource for researchers engaged in the synthesis, structural characterization, and biological evaluation of these promising compounds.

Experimental Protocols

A generalized workflow for the synthesis and crystal structure analysis of 3,4-dihydro-2H-1,4-benzoxazine derivatives is presented below. Specific conditions may vary depending on the nature of the substituents.

Figure 1: General experimental workflow from synthesis to final crystal structure determination.

Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

A common synthetic route to 3,4-dihydro-2H-1,4-benzoxazine derivatives involves the reaction of substituted 2-aminophenols with appropriate electrophiles. For example, N-substituted derivatives can be prepared by the reaction of a 2-aminophenol with a substituted 2-bromoethanol followed by an intramolecular cyclization.[3] Another approach involves the reduction of the corresponding 2H-1,4-benzoxazines.[4] The synthesized compounds are typically purified by column chromatography on silica gel.

Crystallization

The growth of high-quality single crystals is a critical and often challenging step in X-ray crystallography.[5][6]

Protocol for Crystallization of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives:

-

Solvent Selection: A preliminary screening of solvents is performed to identify a suitable solvent or solvent system in which the compound has moderate solubility. Common solvents for this class of compounds include ethanol, methanol, acetone, dichloromethane, and ethyl acetate.

-

Crystallization Techniques:

-

Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent in a clean vial. The vial is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble. The vapor of the less volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

-

Single-Crystal X-ray Diffraction

Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[7]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[8][9]

-

Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using direct methods or Patterson methods.[8][10]

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[11][12]

-

Validation and Deposition: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The crystallographic data are then typically deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

Data Presentation: Crystallographic Data

The following tables summarize representative crystallographic data for 3,4-dihydro-2H-1,4-benzoxazine derivatives.

Table 1: Crystal Data and Structure Refinement for a Representative 3,4-Dihydro-2H-1,3-benzoxazine Derivative. [13]

| Parameter | Value |

| Empirical formula | C18H19NO2 |

| Formula weight | 281.35 |

| Temperature (K) | 293(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | |

| a (Å) | 10.993(2) |

| b (Å) | 10.151(2) |

| c (Å) | 13.593(3) |

| α (°) | 90 |

| β (°) | 109.43(3) |

| γ (°) | 90 |

| Volume (Å3) | 1429.3(5) |

| Z | 4 |

| Density (calculated) (Mg/m3) | 1.308 |

| Absorption coefficient (mm-1) | 0.086 |

| F(000) | 592 |

| Crystal size (mm3) | 0.40 x 0.30 x 0.20 |

| Theta range for data collection (°) | 2.25 to 25.00 |

| Index ranges | -13<=h<=13, -12<=k<=12, -16<=l<=16 |

| Reflections collected | 13197 |

| Independent reflections | 2510 [R(int) = 0.0445] |

| Completeness to theta = 25.00° (%) | 99.9 |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9830 and 0.9662 |

| Refinement method | Full-matrix least-squares on F2 |

| Data / restraints / parameters | 2510 / 0 / 190 |

| Goodness-of-fit on F2 | 1.036 |

| Final R indices [I>2sigma(I)] | R1 = 0.0450, wR2 = 0.1105 |

| R indices (all data) | R1 = 0.0631, wR2 = 0.1214 |

| Largest diff. peak and hole (e.Å-3) | 0.203 and -0.211 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative 3,4-Dihydro-2H-1,3-benzoxazine Derivative. [13]

| Bond | Length (Å) | Angle | Degrees (°) |

| O(1)-C(8) | 1.378(2) | C(8)-O(1)-C(1) | 114.3(1) |

| O(1)-C(1) | 1.458(2) | C(7)-N(1)-C(2) | 118.9(1) |

| N(1)-C(7) | 1.391(2) | C(7)-N(1)-C(9) | 120.4(1) |

| N(1)-C(2) | 1.468(2) | C(2)-N(1)-C(9) | 120.7(1) |

| N(1)-C(9) | 1.472(2) | O(1)-C(1)-C(2) | 111.0(1) |

Biological Activity and Signaling Pathways

3,4-Dihydro-2H-1,4-benzoxazine derivatives have shown significant promise as anticancer and antimicrobial agents. The following diagrams illustrate the putative signaling pathways through which these compounds may exert their effects.

Anticancer Activity: CDK9 Inhibition and DNA Damage-Induced Apoptosis

Several studies suggest that the anticancer activity of some 3,4-dihydro-2H-1,4-benzoxazine derivatives may be attributed to the inhibition of cyclin-dependent kinase 9 (CDK9) and the induction of DNA damage, leading to apoptosis.[14]

Figure 2: Proposed anticancer mechanisms involving CDK9 inhibition and DNA damage-induced apoptosis.

CDK9, as a component of the positive transcription elongation factor b (P-TEFb), plays a critical role in regulating gene transcription by phosphorylating RNA polymerase II.[15] Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, thereby inducing cell death in cancer cells. Concurrently, the induction of DNA damage can activate the ATM/ATR signaling cascade, leading to the activation of p53 and the intrinsic apoptotic pathway.[10]

Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase

The antimicrobial activity of certain 3,4-dihydro-2H-1,4-benzoxazine derivatives may be due to the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair in bacteria.[16]

Figure 3: Proposed antimicrobial mechanism via inhibition of bacterial DNA gyrase.

DNA gyrase introduces negative supercoils into bacterial DNA, a process that is essential for relieving topological stress during DNA replication and transcription.[3] By inhibiting this enzyme, 3,4-dihydro-2H-1,4-benzoxazine derivatives can disrupt these critical cellular processes, ultimately leading to bacterial cell death.

Conclusion

The crystal structure analysis of 3,4-dihydro-2H-1,4-benzoxazine derivatives provides invaluable insights into their molecular architecture, which is fundamental to their biological function. The detailed experimental protocols and structural data presented in this guide are intended to facilitate further research and development of this important class of compounds. The elucidation of their anticancer and antimicrobial signaling pathways offers a basis for the rational design of more potent and selective therapeutic agents. Continued investigation into the crystallography and biological mechanisms of these derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 8. researchgate.net [researchgate.net]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. CDK9: a signaling hub for transcriptional control - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 13. nstda.or.th [nstda.or.th]

- 14. journals.iucr.org [journals.iucr.org]

- 15. researchgate.net [researchgate.net]

- 16. Selective control of gene expression by CDK9 in human cells - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

An In-depth Technical Guide to 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound. It includes key identifiers, physicochemical data, experimental protocols for its synthesis, and insights into the biological significance of the broader benzoxazine scaffold.

Core Compound Identity

This compound is a heterocyclic organic compound built upon the benzoxazine core structure. This scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its presence in a wide range of biologically active molecules.[1]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 13582-93-9[2][3][4] |

| Molecular Formula | C₉H₁₀N₂O₂[2][3][4] |

| Molecular Weight | 178.19 g/mol [2][3][4] |

| Canonical SMILES | C1C(OC2=CC=CC=C2N1)C(=O)N[2] |

| InChI | InChI=1S/C9H10N2O2/c10-9(12)8-5-11-6-3-1-2-4-7(6)13-8/h1-4,8,11H,5H2,(H2,10,12)[2] |

| InChIKey | HFMCIPVAQHTOPB-UHFFFAOYSA-N[2] |

Physicochemical and Computed Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | ChemScene[3] |

| LogP | 0.3448 | ChemScene[3] |

| XLogP3-AA | 0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Monoisotopic Mass | 178.074227566 Da | PubChem[2] |

Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are recommended when handling this chemical. Work should be conducted in a well-ventilated area.

Experimental Protocols

Synthesis Protocol

A documented method for the synthesis of this compound involves the amidation of its corresponding ethyl ester.[4]

-

Starting Material: 3,4-dihydro-2H-benzo[2][3]oxazine-2-carboxylic acid ethyl ester.

-

Reagents: Ammonium hydroxide, Ethanol.

-

Procedure:

-

The starting ester is dissolved in ethanol.

-

Ammonium hydroxide is added to the solution.

-

The reaction mixture is heated to 80°C for 18 hours.

-

The reaction is conducted under an inert atmosphere.

-

-

Reported Yield: 75%.[4]

Analytical Characterization

While specific, detailed protocols for the analysis of this exact compound are not available, related structures are routinely characterized using a standard suite of analytical techniques.[5][6] These methods are applicable for structure confirmation and purity assessment:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[5]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition by providing a highly accurate mass measurement.[5]

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are used to assess the purity of the compound.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amide C=O and N-H stretches.[5]

Biological Activity and Signaling Pathways

Direct biological activity or signaling pathway involvement for this compound is not specified in the reviewed literature. However, extensive research on closely related analogues provides significant insight into the potential therapeutic applications of this chemical class.

A series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives (differing in the carboxamide position) have been synthesized and evaluated as potent antagonists for the serotonin-3 (5-HT₃) receptor.[7] The 5-HT₃ receptor is a ligand-gated ion channel, and its antagonists are used clinically as antiemetics. One compound in this series demonstrated a very high affinity for the 5-HT₃ receptor with a Kᵢ value of 0.019 nM and showed long-lasting antagonistic activity.[7]

Additionally, other derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold have shown anti-proliferative activity against various cancer cell lines, highlighting the versatility of this core structure in drug discovery.[5]

References

- 1. This compound | 13582-93-9 | Benchchem [benchchem.com]

- 2. This compound | C9H10N2O2 | CID 26120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3,4-dihydro-2h-4-benzoxazine-2-carboxamide synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 13582-93-9|3,4-Dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide|BLD Pharm [bldpharm.com]

- 7. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Therapeutic Potential of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: A Technical Guide to Putative Targets

For Immediate Release

Shanghai, China – December 24, 2025 – While direct therapeutic targets of the specific molecule 3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide remain to be explicitly elucidated in publicly available research, the broader class of 3,4-dihydro-2H-1,4-benzoxazine derivatives has emerged as a versatile scaffold in drug discovery. This technical guide consolidates the existing research on closely related analogues to extrapolate potential therapeutic avenues for this compound, offering a roadmap for future investigation by researchers, scientists, and drug development professionals.

The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. These range from central nervous system targets to anti-proliferative and antimicrobial effects. This whitepaper will delve into the established targets of these related compounds, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to inform and guide further research into the therapeutic utility of the 2-carboxamide derivative.

Putative Therapeutic Targets and Pharmacological Activities

Based on the activity of structurally related compounds, the following therapeutic targets and activities are proposed for this compound and its derivatives.

Serotonin 5-HT3 Receptor Antagonism

Derivatives of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide have been identified as potent antagonists of the serotonin-3 (5-HT3) receptor.[1] This receptor is a ligand-gated ion channel involved in emesis and irritable bowel syndrome. Antagonism of the 5-HT3 receptor is a clinically validated mechanism for the treatment of nausea and vomiting, particularly that induced by chemotherapy.

Table 1: 5-HT3 Receptor Binding Affinity of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide Derivatives [1]

| Compound | Substituent at C2 | Basic Moiety | Ki (nM) |

| 1 | H | 1-azabicyclo[2.2.2]oct-3-yl | - |

| 2 | Methyl | 1-azabicyclo[2.2.2]oct-3-yl | - |

| 3 | Dimethyl | 1-azabicyclo[2.2.2]oct-3-yl | - |

| 4 | Phenyl | 1-azabicyclo[2.2.2]oct-3-yl | - |

| endo-6-chloro-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-2,2,4-trimethyl-2H-1,4-benzoxazine-8-carboxamide | Dimethyl, Trimethyl at N4 and C2 | 9-methyl-9-azabicyclo[3.3.1]non-3-yl | 0.019 |

Note: Specific Ki values for compounds 1-4 were not provided in the abstract, but the activity trend was noted as dimethyl > methyl > dihydro > phenyl.

A 5-HT3 receptor binding assay is utilized to determine the affinity of a compound for the receptor. The general steps are as follows:

-

Membrane Preparation: Membranes are prepared from cells expressing the 5-HT3 receptor (e.g., NG108-15 cells or HEK293 cells transfected with the 5-HT3 receptor).

-

Radioligand Binding: The membranes are incubated with a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]GR65630) and varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Anti-Proliferative Activity

A series of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines have demonstrated moderate to good potency against various cancer cell lines, suggesting that the benzoxazine scaffold could be a starting point for the development of novel anticancer agents.[2] The exact molecular targets for this anti-proliferative activity were not identified in the provided information, but the data suggests a potential for targeting pathways involved in cancer cell growth and survival.

Table 2: Anti-Proliferative Activity of a 4-Aryl-3,4-dihydro-2H-1,4-benzoxazine Derivative (Molecule 14f) [2]

| Cell Line | Cancer Type | IC50 (µM) |

| PC-3 | Prostate Cancer | 7.84 |

| NHDF | Normal Human Dermal Fibroblasts | >20 |

| MDA-MB-231 | Breast Cancer | 16.2 |

| MIA PaCa-2 | Pancreatic Cancer | 10.5 |

| U-87 MG | Glioblastoma | 9.87 |

The anti-proliferative activity of compounds is commonly assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Other Potential Therapeutic Areas

The broader benzoxazine class of molecules has been investigated for a multitude of other biological activities, suggesting a rich field for further exploration of the this compound scaffold. These include:

-

Antimicrobial Activity: Derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial strains.[3]

-

Anti-inflammatory Activity: Certain benzoxazinone derivatives have shown anti-inflammatory effects in microglial cells.[4]

-

Dopamine and Serotonin Receptor Modulation: Some derivatives of 2H-1,4-benzoxazin-3(4H)-one have shown activity against dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, indicating potential applications in neuropsychiatric disorders.[4]

Future Directions

The therapeutic potential of this compound is, at present, largely inferred from the activities of its structural relatives. To unlock its full potential, a systematic investigation is warranted.

-

High-Throughput Screening: The compound should be subjected to a broad panel of high-throughput screening assays against a diverse range of biological targets, including G-protein coupled receptors, ion channels, kinases, and enzymes.

-

Phenotypic Screening: Cell-based phenotypic screens can identify compounds that produce a desired physiological effect without a priori knowledge of the molecular target. This approach could uncover novel therapeutic applications.

-

Analogue Synthesis and SAR Studies: Synthesis of a library of derivatives of this compound with systematic structural modifications will be crucial for establishing structure-activity relationships (SAR) and optimizing potency and selectivity for identified targets.

Conclusion

The 3,4-dihydro-2H-1,4-benzoxazine scaffold represents a promising starting point for the development of novel therapeutics. While the specific targets of this compound are yet to be discovered, the demonstrated activities of its analogues against targets such as the 5-HT3 receptor and various cancer cell lines provide compelling rationale for its further investigation. The experimental protocols and data presented in this guide offer a foundational framework for researchers to embark on the systematic exploration of this intriguing molecule.

References

The Synthesis and Application of 3,4-Dihydro-2H-1,4-Benzoxazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydro-2H-1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of a diverse array of compounds with significant biological activities. This technical guide provides a comprehensive overview of the primary synthetic routes to this versatile scaffold and explores its key applications, with a particular focus on its role in drug discovery.

Synthesis of 3,4-Dihydro-2H-1,4-Benzoxazine Derivatives

The construction of the 3,4-dihydro-2H-1,4-benzoxazine ring system can be achieved through several synthetic strategies. These methods often involve the formation of either the N-C4a or the O-C8a bond as the key ring-closing step. The choice of synthetic route is typically dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Key Synthetic Strategies

1. Cyclization of 2-Aminophenols with 1,2-Dihaloethanes: A common and straightforward method involves the reaction of a substituted 2-aminophenol with a 1,2-dihaloethane, such as 1,2-dibromoethane, in the presence of a base.[1] This reaction proceeds via a sequential N-alkylation followed by an intramolecular O-alkylation.

2. Reduction of 2H-1,4-Benzoxazin-3(4H)-ones: Another versatile approach is the reduction of the corresponding lactam, 2H-1,4-benzoxazin-3(4H)-one. These lactams can be synthesized by reacting 2-aminophenol with chloroacetic acid.[2] Subsequent reduction of the carbonyl group, typically with a reducing agent like lithium aluminum hydride, affords the desired 3,4-dihydro-2H-1,4-benzoxazine.

3. Buchwald-Hartwig Cross-Coupling: For the synthesis of N-aryl substituted derivatives, the Buchwald-Hartwig cross-coupling reaction is a powerful tool. This palladium-catalyzed reaction couples a 3,4-dihydro-2H-1,4-benzoxazine with an aryl halide, allowing for the introduction of a wide range of aromatic and heteroaromatic substituents at the nitrogen atom.[3]

4. Domino Reactions: More advanced and efficient synthetic strategies employ domino or cascade reactions. For instance, a domino aziridine ring-opening with an o-halophenol followed by a palladium-catalyzed intramolecular C-N bond formation provides a rapid entry to the 3,4-dihydro-2H-1,4-benzoxazine core.[1]

A generalized synthetic workflow for the preparation of 3,4-dihydro-2H-1,4-benzoxazine derivatives is depicted below:

Experimental Protocols

General Procedure for the Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines from Benzoxazoles: [4]

A two-step sequence starting from commercially available benzoxazoles provides an efficient route to 3,4-dihydro-2H-1,4-benzoxazine derivatives.

-

Step 1: Reduction of Benzoxazole: To a solution of the benzoxazole in tetrahydrofuran, sodium borohydride is added portion-wise, followed by the slow addition of acetic acid. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is worked up with saturated ammonium chloride and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the corresponding N-alkylated o-aminophenol, which is often used in the next step without further purification.

-